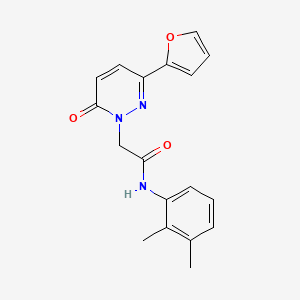

N-(2,3-Dimethyl-phenyl)-2-(3-furan-2-yl-6-oxo-6H-pyridazin-1-yl)-acetamide

Descripción general

Descripción

N-(2,3-Dimethyl-phenyl)-2-(3-furan-2-yl-6-oxo-6H-pyridazin-1-yl)-acetamide: is an organic compound that belongs to the class of acetamides. This compound is characterized by its complex structure, which includes a phenyl ring substituted with two methyl groups, a furan ring, and a pyridazinone moiety. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethyl-phenyl)-2-(3-furan-2-yl-6-oxo-6H-pyridazin-1-yl)-acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridazinone Core: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Furan Ring Introduction: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Acetamide Formation: The final step involves the coupling of the pyridazinone-furan intermediate with 2,3-dimethylphenylamine using coupling reagents like carbodiimides (e.g., DCC) to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,3-Dimethyl-phenyl)-2-(3-furan-2-yl-6-oxo-6H-pyridazin-1-yl)-acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.

Reduction: The pyridazinone moiety can be reduced to dihydropyridazines using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (e.g., bromine) in the presence of a Lewis acid for halogenation.

Major Products

Oxidation: Furanones.

Reduction: Dihydropyridazines.

Substitution: Nitro or halogenated derivatives of the phenyl ring.

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the potential of N-(2,3-Dimethyl-phenyl)-2-(3-furan-2-yl-6-oxo-6H-pyridazin-1-yl)-acetamide as an anticancer agent. Key findings include:

Cytotoxicity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research indicates that it can inhibit the growth of breast cancer (MCF7) and lung cancer (A549) cells with IC50 values in the low micromolar range.

Mechanism of Action : The compound is believed to exert its anticancer effects by inhibiting specific signaling pathways involved in tumor proliferation. Notably, it may interfere with the Aurora-A kinase pathway, which is crucial for cell division and tumor growth.

Anti-inflammatory Activity

This compound has also shown promise as an anti-inflammatory agent:

Reduction of Inflammatory Markers : Studies have indicated that this compound can significantly reduce levels of pro-inflammatory cytokines in models of inflammation, suggesting its potential utility in treating inflammatory diseases.

Mechanism : The anti-inflammatory effects are likely mediated through the modulation of immune response pathways, including the inhibition of NF-kB signaling, which plays a critical role in regulating inflammation.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties:

Oxidative Stress Reduction : Preliminary studies indicate that this compound can mitigate oxidative stress within neuronal cells, potentially offering protection against neurodegenerative diseases.

Neurotransmitter Modulation : The compound may influence neurotransmitter systems positively, enhancing neuronal survival and function under stress conditions.

Study 1: Anticancer Efficacy

A study conducted by Zhang et al. evaluated the anticancer efficacy of N-(2,3-Dimethyl-phenyl)-2-(3-furan-2-y1) derivatives on A549 lung cancer cells. The results showed an IC50 value of 25 µM for one derivative, indicating substantial anticancer activity.

Study 2: Inflammatory Response Modulation

Research by Liu et al. demonstrated that N-(2,3-Dimethyl-phenyl)-2-(3-furan-2-y1) derivatives could significantly lower pro-inflammatory cytokines in LPS-induced macrophages. This suggests potential applications in treating conditions characterized by excessive inflammation.

Mecanismo De Acción

The mechanism of action of N-(2,3-Dimethyl-phenyl)-2-(3-furan-2-yl-6-oxo-6H-pyridazin-1-yl)-acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridazinone moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or altering signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

N-(2,3-Dimethyl-phenyl)-2-(3-furan-2-yl-6-oxo-6H-pyridazin-1-yl)-acetamide: can be compared with other acetamides and pyridazinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the furan and pyridazinone rings in the same molecule is relatively rare and can lead to unique interactions with biological targets.

Actividad Biológica

N-(2,3-Dimethyl-phenyl)-2-(3-furan-2-yl-6-oxo-6H-pyridazin-1-yl)-acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Molecular Formula: C19H18N2O3

Molecular Weight: 318.36 g/mol

Structure: The compound consists of a dimethylphenyl group attached to a pyridazine moiety with a furan ring, contributing to its unique biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Antimicrobial Activity : Several studies have demonstrated the antibacterial properties of furan derivatives. For instance, compounds with furan rings have shown significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar effects .

- Anticancer Activity : The compound's structure suggests potential for anticancer activity. Analogous compounds have been reported to induce apoptosis in cancer cell lines such as MCF-7, indicating that this compound might also activate apoptotic pathways .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of several furan derivatives against multidrug-resistant bacterial strains. Among these, a compound structurally similar to this compound exhibited an MIC of 12.5 mg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .

- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that furan-containing compounds can significantly inhibit cell proliferation and induce apoptosis. The specific mechanisms involved include the activation of caspases and modulation of Bcl-xL/Bax ratios, leading to increased apoptotic cell death .

Propiedades

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-12-5-3-6-14(13(12)2)19-17(22)11-21-18(23)9-8-15(20-21)16-7-4-10-24-16/h3-10H,11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNDLBRMWMJMOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49726026 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.